4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18-5-7-19(8-6-18)24(28)25-17-23(27-12-14-29-15-13-27)21-9-10-22-20(16-21)4-3-11-26(22)2/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPYYRFPHOOMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group is introduced through nucleophilic substitution reactions, often using morpholine and an appropriate alkyl halide.
Formation of the Benzamide Core: The final step involves the coupling of the tetrahydroquinoline derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the tetrahydroquinoline moiety to form quinoline derivatives.
Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.
Substitution: The benzamide and morpholinoethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and morpholinoethyl derivatives.
Scientific Research Applications
4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholinoethyl group enhances solubility compared to the trifluoromethylphenyl group in compound 16 , which may improve bioavailability.
Target Compound (Hypothetical Pathway):
Friedel-Crafts alkylation: Formation of the tetrahydroquinoline core (analogous to methods in ).
Morpholine incorporation : Likely via nucleophilic substitution or reductive amination.
Benzamide coupling : Using activated carboxylic acid derivatives (e.g., EDCI/HOBt).
Comparison with Compounds :
- Triazole derivatives require sequential hydrazinecarbothioamide formation (1243–1258 cm⁻¹ C=S IR bands) and cyclization (loss of C=O at 1663–1682 cm⁻¹). The target compound lacks these steps, simplifying synthesis.
- Compound 16 employs Suzuki-Miyaura cross-coupling (boronic acid intermediates), suggesting the target compound’s synthesis may avoid transition-metal catalysts, reducing cost and purification complexity.
Spectral and Crystallographic Data
IR and NMR Trends:
Crystallography:
For example, triazole derivatives were confirmed via ¹H/¹³C-NMR and MS, whereas compound 16 likely used X-ray crystallography (implied by synthetic protocols).
Biological Activity
4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential therapeutic applications. This compound is a derivative of tetrahydroquinoline, which has been studied for various biological activities, including anti-cancer and neuroprotective effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular structure of 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is characterized by the following features:
- Molecular Formula : C₁₈H₂₃N₃O
- Molecular Weight : 301.39 g/mol
- IUPAC Name : 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
Biological Activity Overview
Research indicates that compounds similar to 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide exhibit various biological activities:
-
Antitumor Activity :
- A study on tetrahydroquinoline derivatives revealed that certain compounds showed significant in vitro antitumor activity with IC50 values lower than that of Doxorubicin (a standard chemotherapy drug). For instance, some derivatives had IC50 values ranging from 2.5 to 25 µg/mL, demonstrating their potential as anticancer agents .
-
Neuroprotective Effects :
- Tetrahydroquinoline derivatives have been investigated for their neuroprotective properties. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
- Tyrosine Kinase Inhibition :
Case Study 1: Antitumor Efficacy
In a comparative study of various tetrahydroquinoline derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than Doxorubicin, suggesting enhanced potency against specific cancer types .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using animal models of neurodegeneration demonstrated that tetrahydroquinoline derivatives could reduce neuronal death and improve cognitive function. These findings support the hypothesis that such compounds may be beneficial in treating conditions like Alzheimer's disease .
Data Tables
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Doxorubicin | 37.5 | Standard Anticancer Drug |
| Compound A | 2.5 | Antitumor |
| Compound B | 10 | Antitumor |
| Compound C | 25 | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
